6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Description
This compound is a highly substituted pentacyclic triterpenoid derivative characterized by a complex hydropicene backbone. Its structure includes a 3,4-dihydroxyphenylpropenoyloxymethyl group at position 6a, a hydroxyl group at position 10, and six methyl substituents distributed across the triterpenoid core.
Triterpenoids of this class are often secondary metabolites in plants, with roles in defense mechanisms and stress responses.
Properties
IUPAC Name |
6a-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCSLJUDQLFLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myriceric acid B involves multiple steps, including the extraction from natural sources and chemical modifications. One of the methods includes the use of continuous-flow chemistry and photochemistry, which allows for the synthesis of complex molecules under mild conditions . This method is advantageous due to better mixing, efficiency, heat transfer, and safety compared to traditional batch methods .
Industrial Production Methods: Industrial production of Myriceric acid B can be achieved through continuous-flow synthetic methodologies. These methods utilize a continuously flowing stream of reactive fluids combined with photochemistry, which works with the chemical effects of light . This approach is beneficial for producing high-purity compounds with less pollution and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Myriceric acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Myriceric acid B.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of Myriceric acid B, which can be used for further biological testing and applications.
Scientific Research Applications
Myriceric acid B has a wide range of scientific research applications, including:
Chemistry: It is used as a lead compound for developing novel synthetic methodologies and studying reaction mechanisms.
Industry: Myriceric acid B is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Myriceric acid B exerts its effects by targeting specific molecular pathways. For instance, it inhibits the entry of HIV-1 by targeting the gp41 protein, preventing the virus from entering host cells . The compound’s anti-HIV-1 activity is associated with its ability to block the formation of the gp41 six-helix bundle, a critical step in the viral entry process . Additionally, the carboxyl group at the C-28 position and the hydroxyl group at the C-3 position are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences
Backbone Substitutions: The target compound features a hexamethyl configuration (2,2,6b,9,9,12a), while oleanolic acid (OA) has a heptamethyl backbone (2,2,6a,6b,9,9,12a). This difference alters steric hindrance and membrane permeability . The 3,4-dihydroxyphenylpropenoyloxymethyl group in the target compound is absent in OA but resembles the phenolic ester in rosmarinic acid, suggesting shared redox-modulating properties .
Functional Groups: The carboxylic acid at position 4a is conserved across triterpenoids like OA and the target compound, enabling salt formation and enhanced solubility compared to non-acid derivatives . The 10-hydroxy group is common in both the target compound and OA, contributing to hydrogen-bonding interactions with biological targets .
Bioactivity Comparison
- Antioxidant Potential: The target compound’s dihydroxyphenylpropenoyl group mirrors rosmarinic acid’s structure, which scavenges free radicals via catechol moieties. This suggests superior antioxidant activity compared to OA, which lacks phenolic substituents .
- Anti-inflammatory Effects: OA inhibits NF-κB and COX-2 pathways, but the target compound’s propenoyl ester may enhance binding to inflammatory mediators like TNF-α or LOX enzymes, similar to rosmarinic acid .
- Metabolic Stability: Glycosylated triterpenoids (e.g., compound in ) exhibit improved solubility but reduced cell permeability. The target compound’s lack of glycosylation may favor tissue penetration over water solubility.
Biological Activity
The compound 6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This molecule features multiple hydroxyl groups and a complex tetradecahydropicene backbone which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of interest include its anti-inflammatory properties and potential effects on lipid metabolism.
Anti-inflammatory Properties
Research indicates that compounds similar in structure to 6a have demonstrated significant anti-inflammatory effects. For instance:
- Inhibition of Cyclooxygenase : Compounds with similar functional groups have shown the ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. The inhibition of COX can lead to reduced synthesis of prostaglandins and other inflammatory mediators .
- Leukotriene Synthesis Inhibition : Some studies have reported that related compounds inhibit leukotriene synthesis in immune cells. This effect is crucial for managing conditions characterized by excessive inflammation .
Lipid Metabolism
Another area of interest is the compound's impact on lipid metabolism:
- Cholesterol Regulation : Similar compounds have been identified as cholesteryl ester transfer protein (CETP) inhibitors. These inhibitors can increase high-density lipoprotein cholesterol (HDL-C) levels and may have therapeutic implications for cardiovascular diseases .
Case Studies
- Topical Application Studies : In one study involving a structurally related compound (L-651896), topical application resulted in decreased leukotriene levels in models of skin inflammation. This suggests that 6a may have similar applications in dermatological therapies .
- Oral Bioavailability : A study indicated that certain derivatives of related compounds exhibited favorable pharmacokinetic profiles with good oral bioavailability in animal models. This characteristic is essential for therapeutic applications .
Data Table of Biological Activities
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
